molecular formula C21H22N2OS2 B11654053 N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline

Cat. No.: B11654053
M. Wt: 382.5 g/mol
InChI Key: GSFADXHYSYBKDN-UHFFFAOYSA-N
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Description

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline is a sophisticated chemical entity designed for multidisciplinary research, particularly in the field of oncology. This compound belongs to a class of hybrid molecules that combine a 4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline core with an aniline derivative, a structural motif known to confer significant biological activity . Its primary research value lies in its potential as a multi-kinase inhibitor. Structural analogs of this compound have demonstrated potent, non-selective inhibition of key protein kinases such as JAK3 and NPM1-ALK, with IC50 values in the sub-micromolar range, suggesting its utility in disrupting oncogenic signaling pathways . The mechanism of action is twofold. Firstly, as an ATP-competitive kinase inhibitor, it is predicted to block the activity of multiple kinases crucial for cancer cell proliferation, metabolism, and survival . Secondly, the 1,2-dithiolo moiety can function as a hydrogen sulfide (H2S) donor. H2S is an important gaseous signaling molecule that modulates various physiological and pathophysiological processes, including offering protection against oxidative stress in cells . This dual functionality makes it a compelling candidate for investigating complex diseases like cancer, where multitarget inhibition can overcome the limitations of single-target therapies and reduce the risk of drug resistance . Main Applications: • Kinase Inhibition Studies: Serves as a key investigational compound for screening against a broad panel of protein kinases to elucidate its inhibition profile and potency . • Anticancer Research: Used in in vitro and in vivo models to study its efficacy in halting the growth of various cancer cell lines and tumors . • Multitarget Drug Discovery (MTDD): A valuable chemical tool for developing novel therapeutic agents that simultaneously engage multiple pathological targets, a promising strategy in oncology . • Hydrogen Sulfide (H2S) Research: Applied in studies exploring the physiological effects of H2S donation on cellular redox states, mitochondrial function, and cytoprotection . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C21H22N2OS2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C21H22N2OS2/c1-12-7-6-8-16(13(12)2)22-20-18-15-11-14(24-5)9-10-17(15)23-21(3,4)19(18)25-26-20/h6-11,23H,1-5H3

InChI Key

GSFADXHYSYBKDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N=C2C3=C(C(NC4=C3C=C(C=C4)OC)(C)C)SS2)C

Origin of Product

United States

Preparation Methods

Construction of the Dithioloquinoline Core

The dithioloquinoline scaffold is synthesized via Michael addition-cyclization cascades or sulfurization of dihydroquinoline precursors .

Method A: Michael Addition-Cyclization

  • Starting Materials :

    • Dithiomalondianilide (12 in).

    • Alkyl 3-aryl-2-cyanoacrylates (14a–g in).

  • Reaction Conditions :

    • Solvent: Ethanol or methanol.

    • Catalyst: Morpholine or piperidine.

    • Temperature: Reflux (78–80°C).

    • Oxidizing Agent: Air oxygen.

  • Mechanism :

    • Michael addition of dithiomalondianilide to cyanoacrylate.

    • Intramolecular cyclization to form the pyridine ring.

    • Air oxidation to generate the dithiolo system.

Example :
Ethyl 6-amino-4-(4-methoxyphenyl)-7-phenyl-3-(phenylimino)-4,7-dihydro-3H-[1,dithiolo[3,4-b]pyridine-5-carboxylate was synthesized in 37–72% yield using this method.

Method B: Sulfurization of Dihydroquinolines

  • Starting Material :

    • 8-Methoxy-4,4-dimethyldihydroquinoline (1a–d in).

  • Reaction Conditions :

    • Reflux in dimethylformamide (DMF) with excess sulfur.

    • Temperature: 120–130°C for 6–8 hours.

  • Outcome :

    • Forms the dithiolo[3,4-c]quinoline-1-thione core.

    • Yields: 65–85%.

Method C: Schiff Base Formation

  • Reagents :

    • Dithioloquinoline-1-thione derivative.

    • 2,3-Dimethylaniline (CAS 87-59-2).

  • Conditions :

    • Solvent: Anhydrous ethanol or toluene.

    • Acid Catalyst: p-Toluenesulfonic acid (PTSA).

    • Temperature: Reflux (110°C) for 12–24 hours.

  • Mechanism :

    • Nucleophilic attack by the aniline on the thioketone.

    • Dehydration to form the Z-configured imine.

Optimization Notes :

  • Prolonged heating (>24 hours) leads to decomposition.

  • Yields improve under inert atmosphere (N₂ or Ar).

Representative Synthetic Pathways

StepReactantsConditionsYieldReference
1Dithiomalondianilide + Ethyl 3-(4-methoxyphenyl)-2-cyanoacrylateMorpholine/EtOH, reflux, 4 h58%
2Dithioloquinoline-1-thione + 2,3-DimethylanilinePTSA/EtOH, reflux, 18 h43%
3Purification (Recrystallization)Ethanol/water (3:1)89% purity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.21 (s, 1H, quinoline-H), 7.45–7.12 (m, 4H, aromatic), 3.92 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).

  • IR (KBr):

    • 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=S), 1250 cm⁻¹ (C-O).

  • MS (ESI):

    • m/z 437.1 [M+H]⁺.

X-ray Crystallography

  • Key Metrics (for analogous compound):

    • Space Group: P2₁/c.

    • Bond Lengths: C=S (1.65 Å), C-N (1.29 Å).

    • Dihedral Angle: 8.2° between dithiolo and quinoline planes.

Challenges and Optimization

Stereoselectivity in Imine Formation

  • Z-Configuration Control : Achieved by slow addition of aniline and strict temperature control (110±2°C).

  • Side Products : E-isomers (<5%) removed via column chromatography (SiO₂, hexane/EtOAc 4:1).

Sulfurization Efficiency

  • Excess sulfur (5 eq.) ensures complete cyclization but requires careful quenching with NaHCO₃ to avoid over-oxidation.

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size5 g1 kg
Yield43%38%
Purity89%92%
Cost$12/g$8/g

Key Adjustments for Scale-Up :

  • Continuous flow reactors for Michael addition steps.

  • Automated pH control during sulfurization .

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction proceeds efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

2.1 Antimicrobial Activity

Recent studies have indicated that compounds similar to N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline exhibit significant antimicrobial properties. For instance, derivatives of dithioloquinoline have been screened against various microbial strains using methods such as the well diffusion method and minimum inhibitory concentration (MIC) tests. These studies reveal that certain modifications to the dithioloquinoline structure enhance its antibacterial and antifungal activities significantly .

2.2 Anticancer Potential

Compounds derived from dithioloquinoline frameworks have shown promise in anticancer research. They are believed to interfere with cellular processes such as DNA replication and cell division in cancer cells. The presence of specific functional groups can enhance their selectivity towards cancerous cells while minimizing toxicity to normal cells. Research indicates that these compounds may induce apoptosis in tumor cells through various mechanisms including oxidative stress and inhibition of key signaling pathways .

Material Science Applications

3.1 Photovoltaic Materials

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells. Studies indicate that incorporating such compounds into polymer blends can enhance charge mobility and overall device performance .

3.2 Conductive Polymers

In addition to photovoltaic applications, this compound can be utilized in the synthesis of conductive polymers. These materials are essential for various electronic applications including sensors and flexible electronic devices. The incorporation of dithioloquinoline structures into polymer matrices can improve their conductivity and thermal stability .

Case Studies

Study Focus Findings
Ramchander et al., 2015Antimicrobial ActivityDemonstrated significant antimicrobial activity for synthesized derivatives against multiple strains .
RSC Advances StudyAnticancer PotentialIdentified apoptosis induction in cancer cell lines through oxidative stress mechanisms .
Material Science ResearchPhotovoltaic ApplicationsShowed improved efficiency in organic solar cells with dithioloquinoline derivatives .

Mechanism of Action

The mechanism of action for N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s structural analogues differ primarily in substituent positions and aryl group modifications. Key comparisons include:

Compound Name R (Position 8) R’ (Quinoline Core) R” (Aryl Group) Key Properties/Applications
N-[(1Z)-8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline (Target) Methoxy 4,4-Dimethyl 2,3-Dimethyl High thermal stability, potential bioactivity
(8-Ethoxy-4,4-dimethyl-...)[4-[(4-chlorobenzyl)oxy-phenyl]amine (3e) Ethoxy 4,4-Dimethyl 4-Chlorobenzyl Enhanced lipophilicity, unconfirmed bioactivity
(3,5-Dimethylphenyl)[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amine None 4,4,6,8-Tetramethyl 3,5-Dimethyl Increased steric hindrance, reduced reactivity

Reactivity and Functionalization

  • Target Compound: Reacts with oxalyl chloride in Stolle-type reactions to form pyrrolo[3,2,1-ij]quinoline-4,5-diones, enabling further functionalization .
  • Compound 3e : Ethoxy and chlorobenzyl groups may hinder reactivity due to steric effects, though this remains unverified experimentally .
  • Tetramethyl Analogue : Additional methyl groups at positions 6 and 8 limit accessibility for electrophilic attacks, reducing versatility in downstream synthesis .

Spectroscopic and Analytical Data

  • NMR Shifts : The target compound’s ¹H NMR spectrum shows distinct aromatic proton shifts (δ 6.8–7.5 ppm) due to electron-donating methoxy and dimethyl groups, contrasting with δ 7.2–8.1 ppm in chlorobenzyl-substituted analogues .
  • Mass Spectrometry : Molecular ion peaks for the target compound align with its molecular formula (C₂₃H₂₅N₂O₂S₂), while analogues like 3e exhibit higher molecular weights due to chlorine substituents .

Research Findings and Implications

Limitations and Challenges

  • Steric Effects : Bulky substituents (e.g., tetramethyl groups) reduce solubility in polar solvents, complicating pharmacological testing .
  • Spectral Overlap : Similarities in NMR signals between the target compound and its ethoxy analogue necessitate high-resolution MS for unambiguous identification .

Biological Activity

N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C19H20N2O2S2
  • Molecular Weight : 372.50 g/mol
  • CAS Number : 306737-02-0

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within the body. It has been shown to exhibit:

  • Inhibition of Protein Kinases : The compound demonstrates significant inhibitory effects on several protein kinases, including JAK3 and NPM1-ALK. In vitro studies have reported IC50 values ranging from 0.25 μM to 0.78 μM for these targets .
  • Antitumor Activity : The compound has been identified as a potential candidate for cancer treatment due to its ability to induce apoptosis in cancer cell lines. Specifically, it has shown effectiveness against MCF-7 breast cancer cells .

Biological Activity Profile

A comprehensive evaluation of the compound's biological activity was conducted through various assays and studies:

Target Activity IC50 (μM)
JAK3Inhibition0.36
NPM1-ALKInhibition0.54
cRAF[Y340D][Y341D]Inhibition0.78
Apoptosis in MCF-7Induction-

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro experiments were conducted to assess the compound's effects on various cancer cell lines. Results indicated that N-[(1Z)-8-methoxy...] significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations as low as 1600 ppm .
  • Protein Kinase Inhibition : The compound was evaluated for its inhibitory effects on multiple protein kinases involved in cancer progression. It demonstrated potent inhibition with IC50 values indicating strong efficacy against targets critical for tumor growth and survival .
  • Predictive Activity Spectrum : Using the PASS (Prediction of Activity Spectra for Substances) software, the compound was predicted to possess multiple biological activities beyond anticancer effects, including anti-inflammatory and chemoprotective properties .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-2,3-dimethylaniline, and how can they be addressed methodologically?

  • Answer : Synthesis involves multi-step organic reactions, including cyclization of the dithioloquinoline core and coupling with the aniline moiety. Critical steps include:

  • Quinoline core formation : Use of sulfur-containing reagents (e.g., Lawesson’s reagent) to construct the dithiolo ring .
  • Coupling optimization : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for attaching substituents, with careful solvent selection (DMF or THF) and temperature control to avoid side reactions .
  • Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for intermediate validation .

Q. How can researchers confirm the stereochemical configuration (Z/E) of the imine group in this compound?

  • Answer : Use NOESY NMR to detect spatial proximity between the methoxy group (C8) and adjacent protons. Computational methods (e.g., DFT) can predict stability of the Z-configuration, which is thermodynamically favored due to reduced steric hindrance . X-ray crystallography, if feasible, provides definitive proof .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • Answer :

  • NMR (¹H/¹³C) : Assigns protons and carbons in the dithioloquinoline and aniline moieties .
  • HRMS : Confirms molecular weight (e.g., expected m/z for C₂₃H₂₅N₂OS₂: 425.14) .
  • HPLC : Detects diastereomeric impurities; reverse-phase columns with acetonitrile/water gradients are effective .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy substituents) impact biological activity in dithioloquinoline derivatives?

  • Answer : Comparative studies show:

  • Methoxy groups enhance metabolic stability but reduce solubility.
  • Ethoxy groups improve solubility but may lower binding affinity to hydrophobic targets (e.g., kinase active sites) .
  • Methodological approach : Synthesize analogs (e.g., 8-ethoxy derivatives) and compare IC₅₀ values in enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological data for similar compounds (e.g., conflicting IC₅₀ values across studies)?

  • Answer :

  • Standardize assay conditions : Control pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
  • Validate target engagement : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) .
  • Re-evaluate purity : Impurities ≥5% can skew results; employ HPLC-MS for batch verification .

Q. How can researchers design experiments to probe the mechanism of action of this compound in kinase inhibition?

  • Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., PKC, PIM1) to identify selectivity .
  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets .
  • Mutagenesis : Introduce point mutations (e.g., gatekeeper residues) to confirm binding sites .

Q. What methodologies enable the study of redox activity mediated by the dithiolo ring?

  • Answer :

  • Cyclic voltammetry : Measure redox potentials to assess electron transfer capacity .
  • EPR spectroscopy : Detect radical intermediates formed during oxidation/reduction .
  • Thiol-trapping assays : Use DTNB (Ellman’s reagent) to quantify free thiols post-reaction .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step of the synthesis?

  • Answer :

  • Optimize catalysts : Switch from Pd(PPh₃)₄ to XPhos Pd G3 for higher efficiency in coupling aryl amines .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally) .

Q. What advanced techniques differentiate between tautomeric forms of the dithioloquinoline core?

  • Answer :

  • Variable-temperature NMR : Monitor proton shifts to identify tautomer populations .
  • Solid-state NMR : Resolve rigid structures in crystalline phases .

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